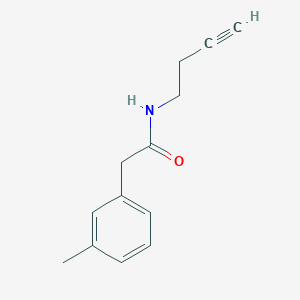

N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide

Beschreibung

N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide is an acetamide derivative characterized by a meta-methylphenyl (m-tolyl) group and a but-3-yn-1-yl substituent. The compound’s alkyne moiety offers unique reactivity, enabling applications in click chemistry (e.g., 1,3-dipolar cycloadditions) for bioconjugation or drug development .

Eigenschaften

IUPAC Name |

N-but-3-ynyl-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-4-8-14-13(15)10-12-7-5-6-11(2)9-12/h1,5-7,9H,4,8,10H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFYTSAPXQWUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-yn-1-amine and 2-(m-tolyl)acetyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

Reaction Mechanism: The but-3-yn-1-amine reacts with 2-(m-tolyl)acetyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, leading to the formation of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide.

Industrial Production Methods: In an industrial setting, the production of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide may involve:

Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

Modulating Receptor Activity: It can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Key Substituents and Reactivity

- Alkyne vs. Bulky Alkyl Groups: N-(tert-butyl)-2-(m-tolyl)propanamide (2e): Features a tert-butyl group instead of butynyl. In contrast, the butynyl group in the target compound introduces a reactive alkyne for further functionalization (e.g., triazole formation via click chemistry) . Naphthalene-Triazole Acetamides (6a–c): Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides. The target compound’s alkyne could undergo similar reactions, enabling modular drug design .

Antimicrobial and Antifungal Potential

- Piperazine-Benzo[d]thiazole Acetamides (47–50) : Compounds with sulfonylpiperazine and aromatic groups (e.g., 3,5-difluorophenyl) showed strong activity against gram-positive bacteria and fungi . The m-tolyl group in the target compound may similarly enhance membrane penetration, though activity depends on substituent electronic profiles.

Anti-Cancer Activity

- Quinazoline-Sulfonyl Acetamides (38–40) : Demonstrated efficacy against HCT-1, MCF-7, and other cancer cell lines. The meta-methyl group in the target compound may mimic the electron-donating effects of methoxy substituents in these active analogs .

Physicochemical and Spectroscopic Properties

Spectral Data Comparison

- IR Spectroscopy : The target compound’s alkyne C≡C stretch (~2100 cm⁻¹) would distinguish it from saturated analogs like 2e.

- NMR : The m-tolyl group’s aromatic protons (δ 7.2–7.6) and alkyne-proximal CH2 groups (δ ~5.4) align with trends in and .

Functional Group Impact on Properties

- Alkyne Group : Enhances reactivity for bioconjugation but may reduce metabolic stability compared to tert-butyl or phenyl groups .

- m-Tolyl vs. Naphthalene/Adamantane : The m-tolyl group balances lipophilicity and steric effects, whereas bulkier groups (e.g., adamantane in ) improve target binding but hinder solubility .

Biologische Aktivität

N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide features a butynyl chain and a m-tolyl group attached to an acetamide moiety. The structural characteristics of this compound suggest that it may interact with various biological targets, influencing its pharmacological profile.

The biological activity of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide is primarily attributed to its ability to act as an electrophile. This allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound has been investigated for various applications, including:

- Cytotoxic Effects : Preliminary studies indicate that N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide may exhibit cytotoxic properties against certain cancer cell lines.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of specific pathogens, suggesting potential applications in treating infections .

Cytotoxicity

Research has demonstrated that N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide possesses cytotoxic effects. In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines. The results indicate a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.5 |

Antimicrobial Activity

The antimicrobial properties of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide have been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may be effective against Gram-positive bacteria but less so against Gram-negative strains.

Case Studies and Research Findings

Several studies have highlighted the biological potential of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide:

- Cytotoxicity in Cancer Research : A study conducted by demonstrated that the compound inhibited cell proliferation in breast and lung cancer cells, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Research published in showed that derivatives of N-(but-3-yn-1-yl)-2-(m-tolyl)acetamide exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting possible applications in infectious disease treatment.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with key cellular pathways involved in apoptosis and cell cycle regulation, further supporting its potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.